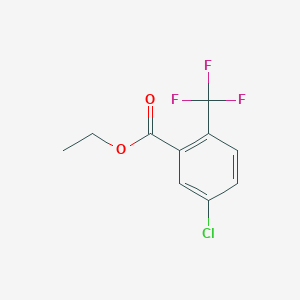

Ethyl 5-chloro-2-(trifluoromethyl)benzoate

Description

Contextualization within Halogenated Benzoate (B1203000) Esters and Fluorinated Aromatic Compounds

Ethyl 5-chloro-2-(trifluoromethyl)benzoate belongs to two important classes of organic compounds: halogenated benzoate esters and fluorinated aromatic compounds. Halogenated esters are widely used as intermediates in organic synthesis. The presence of a halogen, in this case, chlorine, provides a reactive site for various chemical transformations, including cross-coupling reactions and nucleophilic substitutions.

Fluorinated aromatic compounds are of particular interest due to the unique properties that the fluorine atom or fluorine-containing groups impart to a molecule. The trifluoromethyl group (-CF3) is a common feature in many pharmaceuticals and agrochemicals. nih.govgoogleapis.com Its strong electron-withdrawing nature and high lipophilicity can significantly influence a molecule's metabolic stability, binding affinity to biological targets, and bioavailability. googleapis.com The carbon-fluorine bond is one of the strongest in organic chemistry, which contributes to the metabolic stability of compounds containing this group. googleapis.com

The combination of a chloro-substituent and a trifluoromethyl group on the aromatic ring of a benzoate ester makes this compound a versatile and valuable reagent in chemical synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 162938-44-5 nih.govpatsnap.com |

| Molecular Formula | C10H8ClF3O2 patsnap.com |

| Molecular Weight | 252.62 g/mol |

| IUPAC Name | ethyl 2-chloro-5-(trifluoromethyl)benzoate patsnap.com |

This table is interactive. Click on the headers to sort the data.

Strategic Importance as an Organic Synthesis Intermediate in Advanced Chemical Research

The strategic importance of this compound lies in its utility as an intermediate in the synthesis of more complex molecules. The ester group can be hydrolyzed to the corresponding carboxylic acid, 2-chloro-5-(trifluoromethyl)benzoic acid, which is a precursor for a variety of derivatives. nih.gov The presence of both a chloro and a trifluoromethyl group on the benzene (B151609) ring allows for regioselective reactions, enabling chemists to build molecular complexity in a controlled manner.

For instance, similar trifluoromethyl-containing building blocks are used in the synthesis of trifluoromethylpyridines (TFMPs), which are key structural motifs in many active ingredients for both pharmaceuticals and agrochemicals. nih.gov The synthesis of these complex heterocyclic structures often involves multi-step processes where precursors containing the trifluoromethyl group are essential. nih.gov

Research Landscape and Thematic Significance within Medicinal and Agrochemical Chemistry

The trifluoromethyl group is a prevalent feature in a significant number of modern drugs and pesticides. nih.govgoogleapis.com Its inclusion in a molecule can enhance its biological activity. In medicinal chemistry, the introduction of a trifluoromethyl group can improve a drug candidate's metabolic stability and its ability to permeate cell membranes. googleapis.com

In the agrochemical industry, many successful products contain a trifluoromethylpyridine moiety. nih.gov For example, 2,3-dichloro-5-(trifluoromethyl)pyridine (B150209) is a key intermediate for several crop-protection products. nih.gov The synthesis of the fungicide Fluopyram involves an intermediate, 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetonitrile, which highlights the importance of the chloro- and trifluoromethyl-substituted pyridine (B92270) scaffold. epa.gov

Research into compounds like this compound is driven by the continuous search for new and improved pharmaceuticals and agrochemicals. The development of synthetic routes to novel molecules often relies on the availability of versatile and well-characterized intermediates like this one. For example, various trifluoromethyl-substituted quinoline (B57606) and isoquinoline (B145761) derivatives, which are important pharmacophores, are synthesized from trifluoromethyl-containing building blocks. clockss.org

Table 2: Related Chemical Compounds

| Compound Name | CAS Number |

|---|---|

| 2-Chloro-5-(trifluoromethyl)benzaldehyde | 90381-07-0 bldpharm.com |

| 2-Chloro-5-(trifluoromethyl)benzoic acid | 328-80-3 |

| 3-Chloro-5-(trifluoromethyl)pyridin-2-ol | 79623-37-3 vwr.com |

| Ethyl 2-chloro-3-(trifluoromethyl)benzoate | 773135-43-6 epa.gov |

| Ethyl-5-chloro-3-(trifluoromethyl)-2-pyridinecarboxylate | Not Available google.com |

| Methyl 5-chloro-2-fluoro-4-(trifluoromethyl)benzoate | 1805524-68-8 bldpharm.com |

This table is interactive. Click on the headers to sort the data.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 5-chloro-2-(trifluoromethyl)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClF3O2/c1-2-16-9(15)7-5-6(11)3-4-8(7)10(12,13)14/h3-5H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNEBLTIEGPLXSB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CC(=C1)Cl)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClF3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Ethyl 5 Chloro 2 Trifluoromethyl Benzoate and Its Precursors

Esterification Routes to Ethyl 5-chloro-2-(trifluoromethyl)benzoate

The direct formation of the ester bond to produce this compound can be achieved through several methods, each with distinct advantages.

Adaptations of Classical Fischer Esterification

The Fischer-Speier esterification is a cornerstone of organic synthesis, involving the acid-catalyzed reaction between a carboxylic acid and an alcohol. masterorganicchemistry.comntnu.edu.tw In the context of this compound, this involves reacting 5-chloro-2-(trifluoromethyl)benzoic acid with ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄). quora.comrsc.org The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of the alcohol reactant is typically used, often serving as the solvent. ucla.eduresearchgate.net The removal of water, a byproduct of the reaction, also shifts the equilibrium to favor the product. masterorganicchemistry.com

The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which enhances the electrophilicity of the carbonyl carbon. google.com The alcohol then acts as a nucleophile, attacking the activated carbonyl group. Subsequent proton transfer and elimination of a water molecule yield the final ester product. google.com Microwave-assisted organic synthesis (MAOS) has been shown to accelerate Fischer esterification reactions, significantly reducing reaction times compared to conventional heating. ntnu.edu.tw

Interactive Data Table: Fischer Esterification of Benzoic Acid Derivatives

| Carboxylic Acid | Alcohol | Catalyst | Conditions | Yield | Reference |

| 4-Fluoro-3-nitrobenzoic acid | Ethanol | H₂SO₄ | Microwave, 130°C, 15 min | Low | ntnu.edu.tw |

| Benzoic acid | Ethanol | H₂SO₄ | Reflux | 78% | ntnu.edu.tw |

| Benzoic acid | Ethanol | Expandable Graphite | Microwave, 85°C, 1.5 h | 80.1% | cibtech.org |

| Benzoic acid | Ethanol, Butanol, Hexanol | Deep Eutectic Solvent | 75°C | 67.5-88.3% | dergipark.org.tr |

Coupling Reactions Involving 5-chloro-2-(trifluoromethyl)benzoic acid as a Precursor

To circumvent the equilibrium limitations of Fischer esterification, coupling reagents are employed to activate the carboxylic acid. The Steglich esterification is a prominent example, utilizing a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC), in conjunction with a catalyst, typically 4-dimethylaminopyridine (B28879) (DMAP). google.comorganic-chemistry.orgwikipedia.org This method is known for its mild reaction conditions, generally proceeding at room temperature, which makes it suitable for sensitive substrates. wikipedia.orgnih.gov

The reaction mechanism involves the formation of a highly reactive O-acylisourea intermediate from the reaction of the carboxylic acid with DCC. organic-chemistry.org DMAP, acting as a superior nucleophile, then reacts with this intermediate to form a reactive acyl-pyridinium species. This "active ester" is then readily attacked by the alcohol (ethanol) to form the desired ester, this compound, and the byproduct dicyclohexylurea (DCU). nih.govorganic-chemistry.org The use of DMAP is crucial as it accelerates the reaction and suppresses the formation of an unreactive N-acylurea byproduct. organic-chemistry.orgnih.gov

Interactive Data Table: Steglich Esterification Conditions

| Carboxylic Acid | Alcohol | Coupling Reagent | Catalyst | Solvent | Temperature | Yield | Reference |

| General Carboxylic Acid | General Alcohol | DCC | DMAP (3-10 mol%) | CH₂Cl₂ | 0°C to 20°C | High | organic-chemistry.org |

| Phenylacetic acid | Benzyl alcohol | EDC·HCl, DIC, etc. | DMAP | iPrOAc, DMC, etc. | Room Temp, 24h | >70% (variable) | nih.gov |

Transesterification Strategies for Ester Group Variation

Transesterification is the process of converting one ester into another by reacting it with an alcohol in the presence of an acid or base catalyst. masterorganicchemistry.comucla.edu This method is particularly useful for producing a variety of esters from a common, readily available ester, such as a methyl or ethyl ester. nih.gov For instance, if a methyl ester of 5-chloro-2-(trifluoromethyl)benzoic acid were available, it could be converted to the corresponding ethyl ester by reacting it with an excess of ethanol. masterorganicchemistry.com

The reaction can be catalyzed by either acids or bases. masterorganicchemistry.com Under acidic conditions, the mechanism is analogous to the reverse of Fischer esterification. masterorganicchemistry.com In basic conditions, an alkoxide, such as sodium ethoxide, acts as a nucleophile, attacking the carbonyl carbon of the starting ester. masterorganicchemistry.com This leads to a tetrahedral intermediate which then eliminates the original alkoxy group to form the new ester. masterorganicchemistry.com Heterogeneous catalysts, such as ion-exchange resins like Amberlyst-15, have been successfully employed for the transesterification of fluorinated esters like ethyl trifluoroacetate, offering advantages in terms of catalyst reusability and ease of separation. youtube.com

Interactive Data Table: Transesterification of Fluorinated and Other Esters

| Starting Ester | Alcohol | Catalyst | Conditions | Conversion/Yield | Reference |

| Ethyl trifluoroacetate | Methanol | Amberlyst-15 | Packed bed reactor, 5 h | 76% conversion | youtube.com |

| β-Keto methyl/ethyl esters | Various primary/secondary alcohols | Silica (B1680970) supported boric acid | 100°C, 5-7 h | 87–95% yield | nih.gov |

| Methyl benzoate (B1203000) | Ethanol | Sulfuric acid | Reflux with excess ethanol | Equilibrium driven | ucla.edu |

Synthesis of the 5-chloro-2-(trifluoromethyl)benzoic Acid Precursor

The availability of the carboxylic acid precursor, 5-chloro-2-(trifluoromethyl)benzoic acid, is paramount for the subsequent esterification or coupling reactions. A key synthetic route involves the use of organolithium intermediates.

Halogen-Metal Exchange and Carboxylation via Organolithium Intermediates

The synthesis of 5-chloro-2-(trifluoromethyl)benzoic acid can be effectively achieved starting from 4-chlorobenzotrifluoride (B24415). The core of this method is a directed ortho-metalation (DoM) reaction. masterorganicchemistry.comgoogle.com This process utilizes a strong organolithium base, such as n-butyllithium (n-BuLi) or tert-butyllithium, to deprotonate the aromatic ring at the position ortho to the trifluoromethyl group. The trifluoromethyl group acts as a directing metalation group (DMG), facilitating the deprotonation at the adjacent position. google.com

Following the formation of the aryllithium intermediate, it is then carboxylated by quenching the reaction with solid carbon dioxide (dry ice). Subsequent acidic workup protonates the resulting carboxylate to yield the desired 5-chloro-2-(trifluoromethyl)benzoic acid. google.com A patent describes achieving yields of over 90% for this transformation. google.com

Controlled Reaction Conditions for Precursor Formation, including Temperature and Inert Atmosphere Requirements

The success of the organolithium-mediated synthesis of 5-chloro-2-(trifluoromethyl)benzoic acid hinges on the stringent control of reaction conditions. Organolithium reagents are highly reactive and sensitive to moisture and oxygen. Therefore, all reactions must be conducted under an inert atmosphere, such as nitrogen or argon, using anhydrous solvents. thieme-connect.de

Temperature control is also critical. The ortho-lithiation step is typically performed at very low temperatures, often -78 °C (the sublimation point of dry ice), to prevent side reactions and ensure the stability of the aryllithium intermediate. google.com The addition of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA) can accelerate the lithiation process by breaking down the aggregates of the organolithium reagent and increasing its basicity. googleapis.com A Chinese patent details a procedure where 4-chlorobenzotrifluoride is treated with tert-butyl lithium in the presence of a tertiary amine compound in an organic solvent, followed by reaction with solid carbon dioxide to produce the target benzoic acid with high purity and yield. google.com

Interactive Data Table: Synthesis of 5-chloro-2-(trifluoromethyl)benzoic Acid

| Starting Material | Reagents | Conditions | Yield | Purity | Reference |

| 4-Chlorobenzotrifluoride | 1. t-BuLi, Tertiary Amine, Organic Solvent 2. Solid CO₂ 3. HCl | 1. Stirring ≥ 1h 2. Reaction with CO₂ 3. Acidification to pH 3-4 | 91.4% | >98.4% (HPLC) | google.com |

| 4-Chlorobenzotrifluoride | 1. t-BuLi, Tertiary Amine, Organic Solvent 2. Solid CO₂ 3. HCl | 1. Stirring ≥ 1h 2. Reaction with CO₂ 3. Acidification to pH 3-4 | 90.4% | >98.1% (HPLC) | google.com |

Catalytic Approaches in the Synthesis of Halogenated Trifluoromethylated Benzoate Esters

The synthesis of complex molecules like this compound relies heavily on catalytic methods to ensure high selectivity and yield. Both Lewis acid and transition metal catalysis play pivotal roles in the formation of the ester and its aromatic precursors.

Lewis Acid Catalysis in Ester Synthesis

Lewis acids are crucial catalysts in esterification reactions, including those for producing aromatic esters. They function by activating the carboxylic acid or alcohol, facilitating the nucleophilic attack that leads to ester formation. google.com Various Lewis acids have been explored for this purpose. For instance, common Lewis acids like ferric chloride, aluminum chloride, and zinc chloride are known to catalyze the reaction between an aromatic carboxylic acid and an alcohol. google.com

A clean and efficient method for esterification involves the use of Lewis acids supported on a solid phase, such as zinc chloride on silica gel (SiO2/ZnCl2), under solvent-free conditions. researchgate.net This approach is effective for sterically hindered or otherwise less reactive aromatic precursors. researchgate.net Research has shown that for the esterification of acetic acid with 3-methylbutanol, a SiO2/ZnCl2 catalyst can achieve significant conversion rates at temperatures between 60-70°C. researchgate.net

Another innovative approach employs hexaalkylguanidinium salts as thermally stable, organic Lewis acid catalysts. google.com These catalysts are effective for esterification reactions conducted at high temperatures (100-250°C), affording the product in high yield. google.com The Lewis acid-promoted Pinner reaction offers an alternative route, where nitriles react with alcohols in the presence of a Lewis acid like trimethylsilyl (B98337) triflate to form carboxylic esters. beilstein-journals.org This method is chemoselective, allowing for the esterification of primary aliphatic alcohols even when other reactive groups are present. beilstein-journals.org

The following table summarizes various Lewis acid catalysts and their applications in ester synthesis.

| Catalyst System | Reactants | Conditions | Key Features |

| SiO2/ZnCl2 | Carboxylic Acid + Alcohol | 60-70°C, Solvent-free | Clean, efficient, solid-phase catalyst. researchgate.net |

| Hexaalkylguanidinium salts | Aromatic Carboxylic Acid + Alcohol | 100-250°C | High thermal stability, high yield. google.com |

| Trimethylsilyl triflate | Nitrile + Primary Alcohol | N/A | Mild, chemoselective Pinner reaction. beilstein-journals.org |

| Magnesium Chloride | Carboxylic Acid + Dialkyl Dicarbonate | Alcohol (solvent) | Excellent yields via a carboxylic anhydride (B1165640) intermediate. organic-chemistry.org |

Transition Metal Catalysis for Benzoic Acid Derivative Formation

Transition metal catalysis is indispensable for introducing the chloro and trifluoromethyl groups onto the benzoic acid backbone, a necessary step in forming the precursors for this compound.

Palladium (Pd) and Copper (Cu) are the most prominent metals used in these transformations. For instance, Pd-catalyzed C–H fluorination of benzoic acid substrates can selectively produce mono- and difluorinated benzoic acid derivatives in high yields. nih.gov Similarly, Cu-catalyzed trifluoromethylation of arenes, using reagents like the Togni reagent, can introduce the CF3 group with high regioselectivity. nih.gov The direct trifluoromethylation of benzoic acids to form aryl trifluoromethyl ketones, a related transformation, can be achieved using trimethyl(trifluoromethyl)silane (TMSCF3) and an activating agent. organic-chemistry.org

A significant challenge in synthetic chemistry is the decarboxylative functionalization of aromatic carboxylic acids. A photoinduced, copper-catalyzed radical decarboxylative strategy allows for the fluorination of benzoic acids under milder conditions than traditional thermal methods, which often require temperatures exceeding 140°C. acs.org

The table below outlines key transition metal-catalyzed reactions relevant to the synthesis of halogenated and trifluoromethylated benzoic acid derivatives.

| Catalyst/Reagent | Transformation | Substrate | Key Features |

| Pd(OTf)2(MeCN)4 | Ortho-fluorination | Benzoic Acid Derivatives | Removable directing group enables high selectivity and yield. nih.gov |

| CuCl/Togni Reagent | C-H Trifluoromethylation | Arenes (e.g., Phenyl derivatives) | Radical pathway, regioselective. nih.gov |

| CuI/AgF | Selective Fluorination | Benzoic Acid Derivatives | Aminoquinoline auxiliary assists in mono- or difluorination. nih.gov |

| Copper Catalyst | Decarboxylative Fluorination | Benzoic Acids | Photoinduced radical reaction enables lower temperatures. acs.org |

Green Chemistry Principles in the Synthesis of Halogenated Benzoates

The application of green chemistry principles to the synthesis of this compound and similar compounds aims to reduce environmental impact by minimizing waste, using safer solvents, and improving reaction efficiency.

Development of Solvent-Free or Environmentally Benign Solvent Systems

A key tenet of green chemistry is the reduction or elimination of hazardous solvents. The development of solvent-free reactions is a significant step in this direction. As mentioned previously, Lewis acid-catalyzed esterifications can be performed under "solvent-free" conditions, which simplifies purification and reduces volatile organic compound (VOC) emissions. researchgate.net Another green approach involves replacing hazardous solvents with environmentally benign alternatives. Ethanol, for example, has been successfully used as a solvent for the synthesis of halogenated heterocycles, employing non-toxic inorganic reagents under mild conditions to achieve high yields. nih.gov Water can also serve as a reaction medium for certain esterifications, particularly when using surfactant-type Brønsted acid catalysts, which obviates the need for dehydrating agents or azeotropic water removal. organic-chemistry.org

Optimization for High Atom Economy and Reaction Efficiency

Atom economy, a core concept of green chemistry, focuses on maximizing the incorporation of all materials from the starting reagents into the final product. wjpmr.com High-yield reactions are inherently more atom-economical as they produce less waste. wjpmr.com Catalytic processes are fundamental to achieving high atom economy because they allow for reactions with high selectivity and efficiency, often under milder conditions. wjpmr.comrsc.org For example, a synergistic approach combining a halogen bond and Nickel catalysis under visible light has been shown to be remarkably atom-economic for certain transformations. rsc.org The goal is to design synthetic routes where the majority of the atoms in the reactants are found in the desired product, minimizing the formation of byproducts. This is often achieved through addition reactions and catalytic cycles that regenerate the active catalyst. wiley-vch.de

Considerations for Industrial Scale Production and Continuous Flow Synthesis Methodologies

Scaling up the synthesis of this compound from the laboratory to an industrial setting requires careful consideration of safety, efficiency, and cost. Continuous flow chemistry offers significant advantages over traditional batch processing for industrial production. nih.gov

Derivatization and Structure Activity Relationship Sar Investigations of Ethyl 5 Chloro 2 Trifluoromethyl Benzoate Derivatives

Systematic Modification of the Ester Group and its Influence on Pharmacokinetic Parameters, such as Lipophilicity

The ester functionality of Ethyl 5-chloro-2-(trifluoromethyl)benzoate is a prime target for modification to alter its pharmacokinetic profile, particularly its lipophilicity. Lipophilicity, often quantified as the logarithm of the partition coefficient (log P), is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) properties. scbt.com

Systematic variation of the alcohol moiety of the ester can lead to a range of analogues with differing lipophilicities. For instance, increasing the alkyl chain length of the ester from ethyl to longer chains like propyl or butyl would generally be expected to increase lipophilicity. nih.gov Conversely, introducing polar functional groups into the ester chain, such as hydroxyl or ether linkages, would likely decrease lipophilicity.

Table 1: Predicted Lipophilicity (log P) of Hypothetical Ester Derivatives of 5-chloro-2-(trifluoromethyl)benzoic acid

| Compound Name | Ester Group | Predicted clogP |

| Mthis compound | -COOCH₃ | 3.5 |

| This compound | -COOCH₂CH₃ | 3.9 |

| Propyl 5-chloro-2-(trifluoromethyl)benzoate | -COOCH₂CH₂CH₃ | 4.3 |

| Isopropyl 5-chloro-2-(trifluoromethyl)benzoate | -COOCH(CH₃)₂ | 4.1 |

| Butyl 5-chloro-2-(trifluoromethyl)benzoate | -COOCH₂CH₂CH₂CH₃ | 4.7 |

| 2-Hydroxythis compound | -COOCH₂CH₂OH | 3.1 |

| 2-Methoxythis compound | -COOCH₂CH₂OCH₃ | 3.4 |

Note: The clogP values are predicted based on computational models and serve as an illustration of expected trends.

These modifications can have a profound impact on how the molecule interacts with biological membranes and metabolic enzymes. Increased lipophilicity can enhance membrane permeability and absorption but may also lead to increased plasma protein binding and susceptibility to metabolism by cytochrome P450 enzymes. scbt.com Therefore, a careful balance must be struck to achieve optimal pharmacokinetic characteristics.

Elucidation of Structure-Activity Relationships for Bioactive Derivatives

Understanding the structure-activity relationship (SAR) is crucial for guiding the design of more potent and selective analogues.

Impact of Chloro and Trifluoromethyl Substituents on Biological Potency

The chloro and trifluoromethyl groups on the aromatic ring are key determinants of the electronic and steric properties of the molecule, which in turn influence its biological activity. The trifluoromethyl group is a strong electron-withdrawing group and is known to enhance metabolic stability and lipophilicity. nih.gov The substitution of a methyl group with a trifluoromethyl group does not, on average, improve bioactivity, though significant gains can be achieved in specific protein-ligand interactions, often driven by electrostatic or solvation energy changes. nih.gov

Role of Aromatic Ring Modifications in Modulating Efficacy and Selectivity

Modification of the aromatic ring itself, such as altering the position of the existing substituents or introducing new ones, can fine-tune the efficacy and selectivity of the derivatives. The spatial arrangement of functional groups is critical for optimal interaction with a biological target.

For example, studies on other classes of compounds have shown that moving a substituent from one position to another on the aromatic ring can drastically alter biological activity. In a series of 6-chloro-2-arylvinylquinolines, moving a nitro group on the phenyl ring from the para to the ortho or meta position resulted in decreased antiplasmodial activity. nih.gov This highlights the importance of the precise positioning of substituents for favorable interactions with the target protein.

Design and Synthesis of Analogues with Enhanced Biological Specificity

The design of analogues with enhanced biological specificity involves creating molecules that interact selectively with the desired target while minimizing off-target effects. This can be achieved through pharmacophore modeling and bioisosteric replacement. nih.gov For instance, if the primary biological target of this compound derivatives were identified, a pharmacophore model could be developed based on the key interaction points. nih.gov

Bioisosteric replacement is another powerful strategy. For example, the trifluoromethyl group can sometimes act as a bioisostere for an aliphatic nitro group, leading to compounds with improved potency and metabolic stability. nih.gov Similarly, a 1,2,4-oxadiazole (B8745197) ring has been used as a bioisostere for an amide bond to improve hydrolytic and metabolic properties. mdpi.com

Prodrug Design Strategies Utilizing the Ester Functionality for Improved Delivery

The ester group of this compound is an ideal handle for prodrug design. Prodrugs are inactive or less active precursors that are converted to the active drug in the body through enzymatic or chemical reactions. nih.gov Ester-based prodrugs are commonly used to improve the solubility, stability, and bioavailability of drugs containing carboxylic acid or hydroxyl groups. nih.govnih.gov

For a hypothetical active carboxylic acid, 5-chloro-2-(trifluoromethyl)benzoic acid, esterification to form this compound would increase its lipophilicity and potentially enhance its absorption. Once absorbed, the ester would be hydrolyzed by esterases in the plasma and tissues to release the active carboxylic acid. The rate of hydrolysis can be controlled by manipulating the steric and electronic properties of the alcohol moiety of the ester.

Table 2: Common Ester Prodrug Strategies and Their Potential Application

| Prodrug Strategy | Modification on Ester Group | Potential Advantage |

| Simple Alkyl Esters | Methyl, Ethyl, Propyl | Increased lipophilicity, enhanced passive diffusion |

| Amino Acid Esters | Glycine, Alanine conjugates | Improved solubility, potential for transporter-mediated uptake |

| PEGylated Esters | Attachment of polyethylene (B3416737) glycol | Increased water solubility, prolonged half-life |

| Acyloxymethyl Esters | -CH₂OC(O)R' | Increased lability for rapid release of the active drug |

These strategies can be employed to overcome various drug delivery challenges, such as poor aqueous solubility or rapid metabolism, thereby enhancing the therapeutic potential of the parent drug.

Advanced Spectroscopic and Structural Characterization of Ethyl 5 Chloro 2 Trifluoromethyl Benzoate and Its Analogues

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the structural elucidation of organic compounds, providing detailed information about the chemical environment of atomic nuclei such as protons (¹H), carbon-13 (¹³C), and fluorine-19 (¹⁹F).

The ¹H NMR spectrum of Ethyl 5-chloro-2-(trifluoromethyl)benzoate provides information on the arrangement and electronic environment of the protons in the molecule. The aromatic region typically displays signals corresponding to the protons on the benzene (B151609) ring, with their chemical shifts and coupling patterns being influenced by the chloro and trifluoromethyl substituents. The ethyl ester group gives rise to a characteristic quartet for the methylene (B1212753) (-CH₂-) protons and a triplet for the methyl (-CH₃) protons, resulting from spin-spin coupling with each other.

Detailed research findings on the specific chemical shifts and coupling constants for the aromatic and aliphatic protons of this compound are not broadly available in published literature. For analogous compounds such as ethyl 4-(trifluoromethyl)benzoate, the ethyl group protons appear at approximately 4.42 ppm (quartet) and 1.42 ppm (triplet). rsc.org

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic-H | 7.5 - 8.2 | Multiplet |

| -OCH₂CH₃ | ~ 4.4 | Quartet |

The ¹³C NMR spectrum reveals the carbon framework of the molecule. Each unique carbon atom in this compound produces a distinct signal. The spectrum will show signals for the carbonyl carbon of the ester, the carbons of the benzene ring, the trifluoromethyl carbon, and the two carbons of the ethyl group. The chemical shifts are indicative of the electronic environment of each carbon atom. The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms.

Specific experimental ¹³C NMR data for this compound is not readily found in peer-reviewed sources. For comparison, in ethyl 4-(trifluoromethyl)benzoate, the carbonyl carbon appears around 165.4 ppm, while the ethyl group carbons are found at approximately 61.6 ppm (-CH₂-) and 14.3 ppm (-CH₃-). rsc.org

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O | ~ 164 |

| Aromatic-C | 124 - 135 |

| Aromatic-C-Cl | ~ 138 |

| Aromatic-C-CF₃ | ~ 130 (quartet) |

| -CF₃ | ~ 123 (quartet) |

| -OCH₂- | ~ 62 |

¹⁹F NMR spectroscopy is particularly useful for characterizing fluorine-containing compounds. For this compound, this technique would show a singlet for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift of this signal provides information about the electronic environment of the CF₃ group, which is influenced by the substitution pattern on the aromatic ring.

While specific ¹⁹F NMR data for the title compound is scarce, related structures like ethyl 4-(trifluoromethyl)benzoate show a singlet at approximately -63.13 ppm. rsc.org For 5-chloro-2-(trifluoromethyl)pyrimidine, the trifluoromethyl signal appears at -70.04 ppm. rsc.org

Table 3: Predicted ¹⁹F NMR Data for this compound

| Fluorine Atoms | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|

High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Formula Determination and Fragmentation Pathway Elucidation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight and elemental composition of a compound. For this compound (C₁₀H₈ClF₃O₂), HRMS would provide a high-accuracy mass measurement of the molecular ion, confirming its elemental formula. The fragmentation pattern observed in the mass spectrum can also help in elucidating the structure of the molecule, with characteristic losses of the ethoxy group (-OC₂H₅), carbon monoxide (CO), and chlorine.

Experimental HRMS data for this compound is not widely documented. However, for the related compound 5-chloro-2-(trifluoromethyl)pyrimidine, the calculated exact mass is 181.9859 m/z, with the found value being 181.9858 m/z. rsc.org

Table 4: Predicted HRMS Fragmentation for this compound

| Fragment | Predicted m/z |

|---|---|

| [M]⁺ | 252.0165 |

| [M-OC₂H₅]⁺ | 207.0086 |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint based on its functional groups. For this compound, the IR spectrum would prominently feature a strong absorption band for the C=O stretching of the ester group, typically around 1720-1740 cm⁻¹. The C-F stretching vibrations of the trifluoromethyl group would appear as strong bands in the 1100-1300 cm⁻¹ region. Aromatic C-H and C=C stretching vibrations, as well as the C-Cl stretch, would also be observable.

While a dedicated spectrum for this compound is not available, the IR spectrum for the structurally similar ethyl m-chloro benzoate (B1203000) has been studied. nist.gov The NIST WebBook provides an IR spectrum for ethyl 3-(trifluoromethyl)benzoate, showing characteristic absorbances. nist.gov

Table 5: Predicted IR and Raman Active Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 3000 |

| C=O Stretch (Ester) | 1720 - 1740 |

| Aromatic C=C Stretch | 1450 - 1600 |

| C-F Stretch (CF₃) | 1100 - 1300 |

| C-O Stretch (Ester) | 1000 - 1300 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. The spectrum of this compound is expected to show absorption bands corresponding to π → π* transitions of the substituted benzene ring. The position and intensity of these bands are affected by the electronic nature of the substituents (chloro, trifluoromethyl, and ester groups) and the extent of conjugation.

Specific UV-Vis spectral data for this compound is not present in the searched literature. For a related compound, 4-chloro-2-[(furan-2-ylmethyl)amino]-5-sulfamoylbenzoic acid, intense electronic transitions were predicted around 315-325 nm. researchgate.net

Table 6: Predicted UV-Vis Absorption Maxima (λmax) for this compound in a Non-polar Solvent

| Transition | Predicted λmax (nm) |

|---|

X-ray Diffraction Crystallography for Solid-State Molecular Architecture and Conformation

The process of X-ray crystallography involves irradiating a single crystal of the target compound with a monochromatic X-ray beam. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern of spots. The geometric positions and intensities of these spots are directly related to the arrangement of atoms in the crystal lattice. By analyzing this pattern, researchers can construct an electron density map of the molecule and from that, determine the precise coordinates of each atom.

For a molecule such as this compound, an XRD analysis would reveal key structural parameters. The central phenyl ring is expected to be largely planar. The substituents—the chloro group, the trifluoromethyl group, and the ethyl ester group—will have specific orientations relative to this ring. The analysis would determine the dihedral angles between the plane of the phenyl ring and the plane of the ester group, providing insight into the rotational conformation around the C(aryl)-C(ester) bond.

To illustrate the type of detailed information obtained from an X-ray diffraction study, the following table presents representative crystallographic data for a substituted benzoate analogue. This data provides a framework for understanding the kind of structural insights that would be gained for this compound.

Representative Crystallographic Data for a Substituted Benzoate Analogue

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.45 |

| b (Å) | 5.78 |

| c (Å) | 17.92 |

| α (°) | 90 |

| β (°) | 104.5 |

| γ (°) | 90 |

| Volume (ų) | 1045.3 |

| Z | 4 |

Note: The data in this table is representative of a substituted benzoate and is for illustrative purposes only, as specific crystallographic data for this compound is not available in published literature.

The detailed structural parameters derived from X-ray diffraction are invaluable for computational chemistry studies, aiding in the validation of theoretical models and providing a solid foundation for understanding the chemical and physical properties of the compound.

Theoretical and Computational Chemistry Studies of Ethyl 5 Chloro 2 Trifluoromethyl Benzoate

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are fundamental in modern chemistry for predicting the intrinsic properties of a molecule. These computational methods provide insights into the electronic structure and geometry of a compound, which are crucial for understanding its reactivity and interactions.

Density Functional Theory (DFT) for Electronic Structure and Optimized Molecular Geometry

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a molecule like Ethyl 5-chloro-2-(trifluoromethyl)benzoate, DFT calculations would be employed to determine its most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry. This is achieved by finding the lowest energy state of the molecule.

The process involves selecting a functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)) to approximate the complex electron correlation effects. The output of these calculations provides detailed information on bond lengths, bond angles, and dihedral angles. For instance, a study on a related compound, 5-chloro-3-(2-(4-ethylpiperazin-1-yl)-2-oxoethyl)benzo[d]thiazol-2(3H)-one, utilized DFT with the B3LYP functional and various basis sets to determine its optimized structure. bldpharm.comcombi-blocks.com Similar calculations for this compound would elucidate the spatial orientation of the chloro, trifluoromethyl, and ethyl benzoate (B1203000) groups attached to the benzene (B151609) ring.

Interactive Table: Hypothetical Optimized Geometrical Parameters for this compound (Illustrative Example)

Since specific DFT data for the title compound is not available, the following table illustrates the type of data that would be generated from such a study. The values are not experimental data.

| Parameter | Bond/Angle | Calculated Value (Illustrative) |

| Bond Lengths (Å) | C-Cl | 1.74 |

| C-CF3 | 1.52 | |

| C=O | 1.21 | |

| C-O (ester) | 1.35 | |

| Bond Angles (°) | C-C-Cl | 119.5 |

| C-C-CF3 | 121.0 | |

| O=C-O | 124.0 | |

| Dihedral Angles (°) | C-C-C=O | 178.0 |

Prediction of Spectroscopic Parameters, including Vibrational Spectra and NMR Chemical Shifts

Quantum chemical calculations are also instrumental in predicting spectroscopic data, which aids in the experimental characterization of a compound.

Vibrational Spectra: DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks in an infrared (IR) and Raman spectrum. Each vibrational mode represents a specific type of bond stretching, bending, or twisting. A theoretical vibrational analysis of this compound would help in assigning the peaks in its experimental FT-IR spectrum. Studies on similar molecules, such as 5-halocytosines, have successfully used DFT to analyze their vibrational spectra. chemicalbook.com

NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for determining the structure of organic molecules. Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. While experimental NMR data for various compounds are available, specific computational predictions for this compound are not found in the reviewed literature. However, reference data for related structures like ethyl benzoate can provide an indication of expected chemical shifts. nih.gov

Molecular Modeling and Docking Studies for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). This method is crucial in drug discovery for screening potential drug candidates and understanding their mechanism of action.

For this compound, docking studies would involve:

Obtaining the 3D structure of a relevant biological target (e.g., an enzyme or receptor).

Placing the 3D structure of this compound into the binding site of the target.

Using a scoring function to estimate the binding affinity and identify the most stable binding pose.

While no specific molecular docking studies for this compound have been reported, the methodology is well-established. For example, research on other compounds often involves docking to understand inhibitory potential against various targets.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Bioactivity and Lead Optimization

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. These models are used to predict the activity of new, untested compounds and to guide the optimization of lead compounds in drug development.

A QSAR study for a series of analogs of this compound would typically involve:

Calculating a set of molecular descriptors (e.g., physicochemical, topological, and quantum chemical properties).

Developing a mathematical equation that correlates these descriptors with the measured biological activity.

Validating the model to ensure its predictive power.

Although no QSAR models for this compound were found, a study on substituted benzimidazole (B57391) derivatives demonstrates the application of this methodology. Such an approach could be used to predict the bioactivity of derivatives of the title compound.

Conformational Analysis and Exploration of Energy Landscapes

Molecules are not static; they can adopt different spatial arrangements, or conformations, due to the rotation around single bonds. Conformational analysis aims to identify the stable conformers of a molecule and to determine their relative energies. This is important because the biological activity of a molecule can depend on its ability to adopt a specific conformation to fit into a receptor's binding site.

For this compound, a conformational analysis would explore the rotation around the C-C and C-O single bonds of the ethyl ester group and the C-CF₃ bond. This would generate a potential energy surface, or energy landscape, showing the energy of the molecule as a function of its conformation. Studies on related compounds have utilized computational methods to perform such analyses. bldpharm.comcombi-blocks.com

Investigation as Precursors for Anticancer Compounds

Identification of Structure-Activity Relationships for Antineoplastic Effects and Therapeutic Pathways

It is important to note that this does not definitively mean that such research has not been conducted, but rather that it has not been published in the accessible scientific literature. The information may exist in proprietary databases, patents that are not publicly indexed with these specific keywords, or in ongoing, unpublished research.

Role in Agrochemical Research and Development

Intermediates for Herbicide Synthesis, particularly those related to protoporphyrinogen oxidase inhibitors (e.g., Acifluorfen methyl ester)

Ethyl 5-chloro-2-(trifluoromethyl)benzoate serves as a key building block in the synthesis of protoporphyrinogen oxidase (PPO) inhibiting herbicides. lsuagcenter.comresearchgate.net These herbicides disrupt the chlorophyll and heme biosynthesis pathway in susceptible plants, leading to a rapid accumulation of protoporphyrin IX. lsuagcenter.com This molecule, in the presence of light and oxygen, causes severe oxidative damage to cell membranes, resulting in rapid weed death. lsuagcenter.com

One of the prominent herbicides in this class is Acifluorfen. nih.gov While the direct synthesis of Acifluorfen from this compound is not explicitly detailed in readily available literature, the structural similarity of the starting materials used in Acifluorfen synthesis highlights the importance of related substituted benzoates. For instance, the synthesis of Acifluorfen has been described to proceed through an Ullmann condensation of 2-chloro-4-trifluoromethylphenol and a substituted 2-nitrobenzoate derivative. wikipedia.orggoogle.comgoogle.com this compound is a logical precursor to such starting materials through common organic transformations.

The general synthetic utility of this compound is as a precursor to more complex molecules where the trifluoromethyl and chloro-substituted phenyl ring is a key pharmacophore for herbicidal activity. The ester functional group provides a reactive handle for further chemical modifications, such as hydrolysis to the corresponding carboxylic acid, amidation, or reduction, to build the final herbicide structure.

| Herbicide | Mode of Action | Structural Relevance |

|---|---|---|

| Acifluorfen | PPO Inhibitor | Contains a 2-chloro-4-(trifluoromethyl)phenoxy group, highlighting the importance of this substitution pattern. |

| Butafenacil | PPO Inhibitor | Synthesized from a 2-chloro-5-substituted benzoate (B1203000) derivative. |

Precursors for Novel Fungicides and Insecticides with Enhanced Efficacy

The trifluoromethylphenyl moiety is a well-established pharmacophore in various areas of agrochemical research, not limited to herbicides. While specific examples of commercialized fungicides and insecticides directly synthesized from this compound are not extensively documented in public literature, the structural motif is present in numerous patented and developmental compounds.

The introduction of a trifluoromethyl group can significantly enhance the efficacy and metabolic stability of a pesticide. In the context of fungicide and insecticide development, researchers often explore the synthesis of compound libraries based on versatile building blocks like this compound. The ester group can be converted into various other functionalities, such as amides, hydrazides, or alcohols, which can then be further elaborated to produce novel heterocyclic structures with potential fungicidal or insecticidal activity.

For example, patent literature frequently describes the synthesis of novel isoxazoline and pyrazole derivatives containing trifluoromethyl-substituted phenyl rings as potent insecticides. epo.orggoogleapis.com The general synthetic strategies outlined in these patents could potentially utilize this compound as a starting material for the introduction of the key trifluoromethylphenyl fragment. Similarly, in fungicide research, the development of novel succinate dehydrogenase inhibitors (SDHIs) and other classes of fungicides often involves the use of substituted benzoic acid derivatives as key intermediates.

Environmental Fate and Metabolite Studies (e.g., in relation to compounds like butafenacil)

Butafenacil is a PPO-inhibiting herbicide used for the control of broadleaf and grass weeds. nih.govapvma.gov.au Its synthesis involves intermediates that are structurally related to this compound. wikipedia.org Once applied in the environment, butafenacil undergoes degradation. It is not persistent in soil, with a degradation half-life of less than 7 days, and also degrades relatively quickly in water. 4farmers.com.au Butafenacil shows low to high mobility in soil, and it does not bioaccumulate. 4farmers.com.au

One of the known environmental transformation products of butafenacil is 1-carboxy-1-methylethyl 2-chloro-5-[3,6-dihydro-3-methyl-2,6-dioxo-4-(trifluoromethyl)-1(2H)-pyrimidinyl] benzoate. nih.gov The formation of this metabolite demonstrates that the core benzoate structure, which can be derived from intermediates like this compound, persists in the environment for a certain period, albeit in a modified form. Studies on the metabolites of butafenacil have indicated that they are generally less toxic than the parent compound. epa.gov

| Parameter | Finding | Reference |

|---|---|---|

| Persistence in Soil | Not persistent (Degradation half-life < 7 days) | 4farmers.com.au |

| Persistence in Water | Not persistent (Degradation half-life 3-6 days) | 4farmers.com.au |

| Mobility in Soil | Low to high | 4farmers.com.au |

| Bioaccumulation Potential | Does not bioaccumulate | 4farmers.com.au |

Future Perspectives and Interdisciplinary Research Directions

Integration with Flow Chemistry and Automated Synthesis Platforms for Enhanced Efficiency

The synthesis of functionalized aromatic compounds like Ethyl 5-chloro-2-(trifluoromethyl)benzoate is often characterized by multi-step processes that can be time-consuming and challenging to scale up. The integration of flow chemistry and automated synthesis platforms presents a significant opportunity to enhance the efficiency, safety, and reproducibility of its production.

Continuous flow processing offers numerous advantages over traditional batch synthesis, including superior heat and mass transfer, precise control over reaction parameters, and the ability to safely handle hazardous reagents and intermediates. rsc.orgmtak.huacs.org For the synthesis of substituted benzoates, flow technologies can enable rapid optimization of reaction conditions, leading to higher yields and purity. nih.govresearchgate.net The development of a continuous flow process for the synthesis of this compound could significantly reduce reaction times and minimize waste generation. rsc.org Furthermore, automated synthesis platforms can be employed to systematically explore a wide range of reaction conditions and starting materials, accelerating the discovery of novel derivatives with tailored properties.

| Parameter | Traditional Batch Synthesis | Flow Chemistry Synthesis |

| Reaction Time | Potentially hours to days | Minutes to hours rsc.org |

| Scalability | Often challenging and requires re-optimization | More straightforward and predictable |

| Safety | Handling of hazardous materials can be risky | Minimized risk due to small reaction volumes |

| Reproducibility | Can be variable between batches | High consistency and reproducibility |

This table provides a comparative overview of traditional synthesis methods versus modern flow chemistry approaches for the production of complex organic compounds.

Exploration of Supramolecular Chemistry and Self-Assembly for Advanced Materials

The presence of fluorine atoms in this compound suggests intriguing possibilities in the realm of supramolecular chemistry and self-assembly. Fluorinated compounds are known to engage in unique non-covalent interactions, such as fluorous-fluorous interactions and halogen bonding, which can direct the formation of highly ordered supramolecular architectures. researchgate.netnih.govnsf.gov

Future research could focus on designing and synthesizing derivatives of this compound that can self-assemble into complex structures like nanofibers, gels, or liquid crystals. The trifluoromethyl group, with its strong dipole moment, can play a crucial role in directing the self-assembly process. nih.gov These self-assembled materials could find applications in areas such as drug delivery, tissue engineering, and catalysis. The study of how systematic modifications to the molecular structure influence the resulting supramolecular assemblies will be a key area of investigation. chemrxiv.org

Advanced Materials Science Applications, including Organic Electronics and Polymers

The electronic properties imparted by the trifluoromethyl group make this compound and its derivatives promising candidates for applications in advanced materials science, particularly in organic electronics. Trifluoromethylation is a known strategy to create air-stable n-type organic semiconductors. acs.org The strong electron-withdrawing nature of the CF3 group can lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level, facilitating electron injection and transport. nih.gov

Future research could involve the incorporation of the this compound moiety into larger conjugated systems to develop novel materials for organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). The chlorine substituent offers a site for further functionalization and polymerization, allowing for the synthesis of polymers with tailored electronic and physical properties. nih.govnih.govmdpi.com The development of functional polymers derived from this benzoate (B1203000) could lead to materials with enhanced thermal stability, solubility, and performance in electronic devices. acs.orgmdpi.com

| Potential Application | Key Property Conferred by Trifluoromethyl Group |

| Organic Field-Effect Transistors (OFETs) | Enhanced electron mobility and air stability acs.org |

| Organic Photovoltaics (OPVs) | Tunable energy levels for efficient charge separation |

| Organic Light-Emitting Diodes (OLEDs) | Improved electron injection and device lifetime nih.gov |

This interactive table highlights the potential applications of materials derived from this compound in organic electronics.

Chemoinformatics and Big Data Approaches in High-Throughput Compound Discovery and Optimization

Chemoinformatics and big data approaches are poised to revolutionize the discovery and optimization of new compounds. nih.govnih.gov For this compound, these computational tools can be leveraged to predict the properties of its derivatives and to guide synthetic efforts towards molecules with desired functionalities.

By creating virtual libraries of compounds based on the this compound scaffold, researchers can use computational screening methods to identify candidates with high potential for specific applications. ewadirect.com Techniques such as quantitative structure-activity relationship (QSAR) modeling can be employed to correlate the structural features of these virtual compounds with their predicted biological or material properties. This in silico approach can significantly reduce the time and cost associated with traditional experimental high-throughput screening (HTS). researchgate.netbmglabtech.comnih.govresearchgate.net The integration of machine learning algorithms with large chemical datasets can further enhance the predictive power of these models, accelerating the discovery of novel materials and bioactive molecules derived from this versatile chemical building block.

Q & A

Q. What are the optimal synthetic routes for Ethyl 5-chloro-2-(trifluoromethyl)benzoate, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves halogenation and esterification steps. For example:

- Halogenation: Introduce chlorine at the 5-position using reagents like N-chlorosuccinimide (NCS) in dichloromethane under controlled temperatures (0–25°C) to avoid over-halogenation .

- Esterification: React the carboxylic acid precursor with ethanol via Fischer esterification (H₂SO₄ catalyst, reflux conditions) .

- Trifluoromethylation: Install the trifluoromethyl group via cross-coupling reactions (e.g., using CuI or Pd catalysts) .

Critical Factors:

Q. How can spectroscopic techniques confirm the structure and purity of this compound?

Methodological Answer:

- ¹H/¹³C NMR: Identify substituent positions. The trifluoromethyl group (δ ~120 ppm in ¹³C NMR) and ester carbonyl (δ ~165 ppm) are key markers. Chlorine’s deshielding effect alters aromatic proton shifts (e.g., H-3 at δ 7.8–8.2 ppm) .

- IR Spectroscopy: Confirm ester C=O stretch (~1720 cm⁻¹) and C-F vibrations (1100–1200 cm⁻¹) .

- Mass Spectrometry (MS): Molecular ion peak ([M+H]⁺) at m/z 268.6 (C₁₀H₈ClF₃O₂) .

Common Pitfalls:

- Overlapping NMR peaks due to aromatic complexity can be resolved via 2D-COSY or HSQC .

- Trace solvents (e.g., DCM) may appear in MS; use high-resolution MS (HRMS) for accurate mass confirmation .

Advanced Research Questions

Q. What are the mechanistic implications of the trifluoromethyl and chloro substituents on electrophilic aromatic substitution (EAS) reactivity?

Methodological Answer:

- Trifluoromethyl Group (-CF₃): Strong electron-withdrawing effect deactivates the ring, directing EAS to the meta position. However, steric hindrance may reduce reaction rates .

- Chloro Substituent (-Cl): Moderately deactivating but ortho/para-directing. Competes with -CF₃, leading to regioselectivity challenges .

Case Study: Nitration of this compound yields a mixture of meta- and para-nitro derivatives due to competing directing effects. HPLC analysis (C18 column, MeCN/H₂O mobile phase) separates isomers for quantification .

Q. How do structural analogs differ in biological activity, and what substituent effects account for these variations?

Methodological Answer:

- Analog Comparison: Replace -CF₃ with -Br (Ethyl 5-chloro-2-bromobenzoate) or -SO₂Cl (Ethyl 5-chloro-2-(chlorosulfonyl)benzoate) .

- Biological Activity:

- -CF₃: Enhances lipophilicity (logP ↑), improving membrane permeability in antimicrobial assays (MIC ~5 µg/mL vs. S. aureus) .

- -SO₂Cl: Increases electrophilicity, enabling covalent binding to cysteine residues in enzyme inhibition studies (IC₅₀ ~10 µM) .

Experimental Design:

- Use molecular docking (AutoDock Vina) to predict interactions with E. coli FabI enzyme. Compare binding energies of analogs .

- Validate via enzyme kinetics (e.g., NADH oxidation rates) to quantify inhibition .

Q. How can researchers resolve contradictory spectral data (e.g., unexpected NMR peaks) for this compound?

Methodological Answer:

- Step 1: Re-run NMR in deuterated DMSO to enhance solubility and reduce aggregation artifacts .

- Step 2: Use DEPT-135 to distinguish CH₃ (ester ethyl group) from CH/CH₂ signals .

- Step 3: Computational modeling (Gaussian 09) predicts chemical shifts, identifying anomalies like residual solvent peaks or rotamers .

Example: A peak at δ 4.4 ppm (q, 2H) confirms the ethyl ester, while a doublet at δ 8.1 ppm (1H) corresponds to H-6, adjacent to -CF₃ .

Q. What are the stability challenges of this compound under varying pH and temperature conditions?

Methodological Answer:

- pH Stability: Hydrolyzes in basic conditions (pH >10) to 5-chloro-2-(trifluoromethyl)benzoic acid. Monitor via HPLC (retention time shift from 8.2 to 6.5 min) .

- Thermal Stability: Decomposes above 150°C (TGA 5% weight loss at 155°C). Store at 2–8°C in amber vials to prevent photodegradation .

Mitigation Strategies:

- Use buffered solutions (pH 5–7) for biological assays .

- Add antioxidants (e.g., BHT) to prolong shelf life in DMSO stock solutions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.